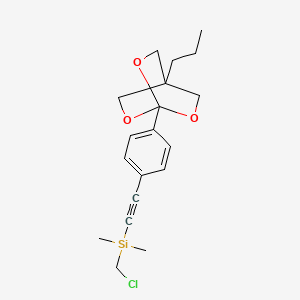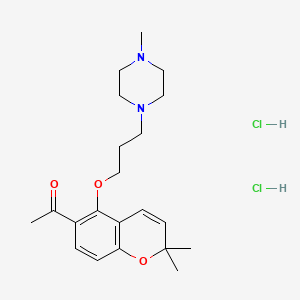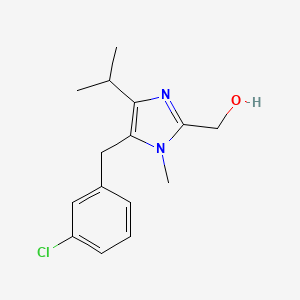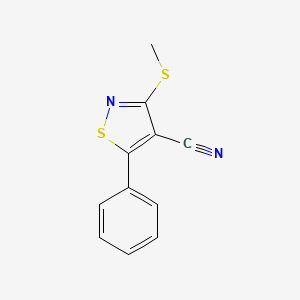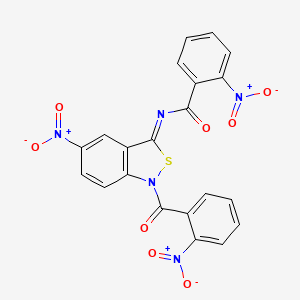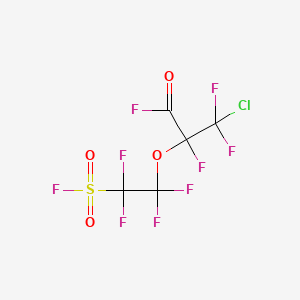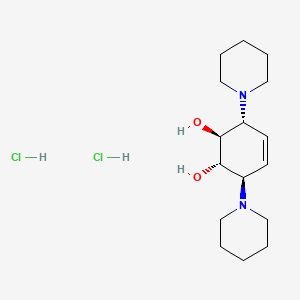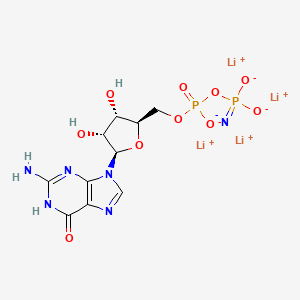
Guanosine, 5'-(trihydrogen imidodiphosphate), tetralithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is a synthetic analog of guanosine triphosphate. This compound is known for its ability to bind and irreversibly activate G proteins, making it a valuable tool in biochemical and physiological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt typically involves the reaction of guanosine with imidodiphosphate under controlled conditions. The reaction is carried out in the presence of lithium ions to form the tetralithium salt. The process requires careful control of pH and temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt, which can be used in further biochemical studies .
科学的研究の応用
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is widely used in scientific research due to its ability to activate G proteins. Some of its applications include:
Chemistry: Used as a non-hydrolyzable analog of guanosine triphosphate in studies of GTP-binding proteins.
Biology: Employed in studies of protein synthesis and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in diseases involving G protein-coupled receptors.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The compound exerts its effects by binding to G proteins and irreversibly activating them. This activation leads to the modulation of various cellular processes, including signal transduction, protein synthesis, and metabolic regulation. The molecular targets of the compound include GTP-binding proteins and ADP-ribosylation factors, which play crucial roles in cellular signaling pathways .
類似化合物との比較
Similar Compounds
Guanosine, 5’-(trihydrogen imidodiphosphate), trisodium salt: Another analog of guanosine triphosphate with similar properties but different ionic composition.
Guanosine, 5’-(trihydrogen imidodiphosphate), trisodium salt hydrate: A hydrated form of the trisodium salt with similar applications.
Uniqueness
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is unique due to its tetralithium composition, which provides distinct physicochemical properties compared to its sodium counterparts. This uniqueness makes it particularly valuable in specific biochemical applications where lithium ions play a crucial role .
特性
CAS番号 |
60522-21-6 |
|---|---|
分子式 |
C10H12Li4N6O10P2 |
分子量 |
466.1 g/mol |
IUPAC名 |
tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [azanidylidene(dioxido)-λ5-phosphanyl] phosphate |
InChI |
InChI=1S/C10H14N6O10P2.4Li/c11-10-14-7-4(8(19)15-10)13-2-16(7)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(12,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H5-2,11,12,14,15,19,20,21,22,23);;;;/q-2;4*+1/p-2/t3-,5-,6-,9-;;;;/m1..../s1 |
InChIキー |
LJRKMCNPNHKCDV-ZVQJTLEUSA-L |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


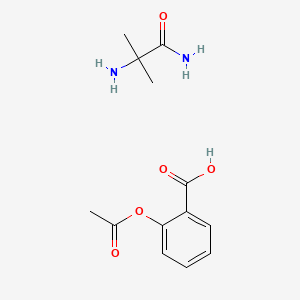
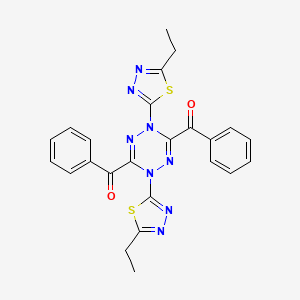
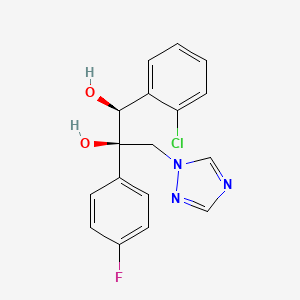
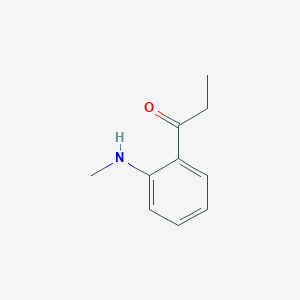
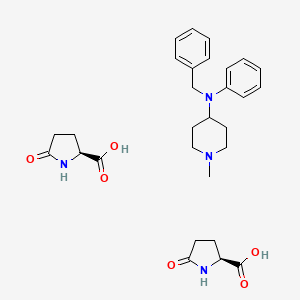
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)
